molecular formula C13H14N2O3 B12049847 methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate

methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12049847
M. Wt: 246.26 g/mol
InChI Key: GHKRNUHVFVDXCB-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a carboxylate ester group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-methoxy-5-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-methoxy-4-methylphenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-8-4-5-12(17-2)9(6-8)10-7-11(15-14-10)13(16)18-3/h4-7H,1-3H3,(H,14,15)

InChI Key

GHKRNUHVFVDXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)OC

Origin of Product

United States

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